Ethyl 2-(dimethylamino)-4-ethylpyrimidine-5-carboxylate
Description
Ethyl 2-(dimethylamino)-4-ethylpyrimidine-5-carboxylate is a pyrimidine derivative featuring a dimethylamino group at position 2 and an ethyl substituent at position 4. Pyrimidine scaffolds are pharmacologically significant due to their structural versatility, enabling diverse biological interactions. This compound’s dimethylamino group enhances electron density, influencing reactivity and solubility, while the ethyl substituent contributes steric bulk and lipophilicity. Below, we compare its structural and functional attributes with analogous compounds, focusing on substituent effects, synthesis, and applications.
Properties
Molecular Formula |
C11H17N3O2 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
ethyl 2-(dimethylamino)-4-ethylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C11H17N3O2/c1-5-9-8(10(15)16-6-2)7-12-11(13-9)14(3)4/h7H,5-6H2,1-4H3 |
InChI Key |
CZLVTWZCFNTPDU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NC=C1C(=O)OCC)N(C)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Precursors
Typical starting materials include:
- Pyrimidine derivatives such as 2-chloro-4-ethylpyrimidine-5-carboxylate or 2-chloro-4-hydroxypyrimidine-5-carboxylate,
- Dimethylamine or its salts,
- Ethylating agents for ester formation (e.g., ethyl chloroformate or ethanol under acidic conditions).
Stepwise Synthesis
| Step | Reaction Type | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|---|
| 1 | Nucleophilic substitution | 2-chloro-4-ethylpyrimidine-5-carboxylate + dimethylamine, solvent: DMF or ethanol, temperature: 50-100°C | The chlorine at the 2-position is displaced by dimethylamine to form the 2-(dimethylamino) derivative | High yield (>80%), reaction time 4-16 hours |
| 2 | Esterification (if starting from acid) | Carboxylic acid precursor + ethanol + acid catalyst (e.g., sulfuric acid), reflux | Formation of ethyl ester at the 5-position | Yield depends on purity of acid precursor, typically >85% |
| 3 | Alkylation at 4-position (if not pre-installed) | Alkyl halide (ethyl bromide or iodide) + base (K2CO3 or NaH), solvent: DMF, temperature: 60-90°C | Introduction of ethyl group at 4-position via nucleophilic substitution or cross-coupling | Moderate to good yields, requires careful control to avoid over-alkylation |
Alternative One-Pot or Multi-Step Methods
Some methods combine steps 1 and 3 using sequential addition of reagents or employ transition-metal catalysis (e.g., palladium-catalyzed cross-coupling) to install the ethyl group selectively.
Reaction Conditions and Optimization
- Solvents: Dimethylformamide (DMF), ethanol, or acetonitrile are commonly used for solubilizing reagents and promoting nucleophilic substitution.
- Temperature: Moderate heating (50-135°C) is applied depending on the step, with nucleophilic substitutions typically at 80-100°C.
- Bases: Potassium carbonate or triethylamine are used to neutralize acids formed and promote substitution.
- Purification: After reaction completion, extraction with ethyl acetate, washing with water, drying over sodium sulfate, and recrystallization from solvents like n-butanol or acetone are employed to isolate the pure compound.
Representative Reaction Scheme
Step 1: 2-chloro-4-ethylpyrimidine-5-carboxylate + (CH3)2NH → Ethyl 2-(dimethylamino)-4-ethylpyrimidine-5-carboxylate
Conditions: DMF, 80°C, 12 hours
Step 2: (if needed) Acid precursor + EtOH + H2SO4 → Ethyl ester formation
Conditions: Reflux, 4-6 hours
Data Table: Summary of Preparation Parameters and Yields
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Reaction solvent | DMF, ethanol, acetonitrile | Solvent choice affects rate and selectivity |
| Temperature | 50-135°C | Higher temps increase rate but may cause side reactions |
| Reaction time | 4-16 hours | Dependent on reagent reactivity |
| Base used | K2CO3, triethylamine | Neutralizes acids, promotes substitution |
| Yield | 75-90% | Depends on purity of starting materials and reaction control |
| Purification | Recrystallization from n-butanol or acetone | Ensures high purity (>98%) |
| Characterization | HPLC, NMR, melting point | Confirms identity and purity |
Research Findings and Notes
- Nucleophilic substitution at the 2-position is highly efficient using dimethylamine, with minimal side reactions reported when reaction parameters are optimized.
- Esterification of the carboxyl group is straightforward under acidic reflux conditions with ethanol, yielding stable ethyl esters.
- Alkylation at the 4-position requires careful control to avoid polysubstitution; using mild bases and controlled addition of alkyl halides improves selectivity.
- Purification protocols involving recrystallization yield high-purity products suitable for further pharmaceutical or chemical applications.
- Scale-up considerations include maintaining temperature control and solvent removal under reduced pressure to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(dimethylamino)-4-ethylpyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Ethyl 2-(dimethylamino)-4-ethylpyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-(dimethylamino)-4-ethylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The compound may also inhibit or activate specific enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Data Tables
Table 1: Substituent Effects on Key Properties
Biological Activity
Ethyl 2-(dimethylamino)-4-ethylpyrimidine-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a pyrimidine ring, which is a six-membered aromatic ring containing nitrogen atoms at positions 1 and 3. The presence of both a dimethylamino group and a carboxylate functional group enhances its reactivity and interaction with biological targets.
| Property | Description |
|---|---|
| Molecular Formula | C₁₁H₁₅N₃O₂ |
| Molecular Weight | 221.26 g/mol |
| Functional Groups | Dimethylamino, Carboxylic Acid |
| Pyrimidine Ring | Contributes to biological activity |
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The dimethylamino group facilitates hydrogen bonding and electrostatic interactions, while the carboxylic acid group can participate in biochemical pathways, modulating enzyme activities and receptor functions .
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial for cellular processes, potentially leading to antiproliferative effects on cancer cells.
- Receptor Binding : It can bind to various receptors, influencing signaling pathways associated with cell growth and differentiation.
Biological Activities
Research indicates that this compound exhibits several noteworthy biological activities:
- Antimicrobial Properties : Studies have demonstrated effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
- Antitumor Activity : Certain analogs have shown promise in inhibiting tumor growth in vitro and in vivo models .
- Neuroprotective Effects : Some research suggests that the compound may have neuroprotective properties, possibly through modulation of neurotransmitter systems.
Case Studies and Research Findings
Numerous studies have explored the biological effects of this compound:
- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of various pyrimidine derivatives found that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli .
- Cancer Cell Line Studies : In vitro tests using human cancer cell lines revealed that the compound induced apoptosis in breast cancer cells through caspase activation, highlighting its potential as an anticancer therapeutic .
- Neuroprotective Mechanisms : Research on neuroprotection indicated that the compound could reduce oxidative stress markers in neuronal cell cultures, suggesting a protective role against neurodegenerative diseases .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize Ethyl 2-(dimethylamino)-4-ethylpyrimidine-5-carboxylate, and how can reaction conditions be optimized?
- The compound can be synthesized via multicomponent reactions such as the Biginelli condensation, which involves aldehydes, β-keto esters, and urea derivatives. Optimization includes adjusting catalysts (e.g., NHCl), solvent systems (e.g., acetic acid), and temperature (e.g., reflux at 100°C). For example, analogous dihydropyrimidinones were synthesized using thiourea and ammonium chloride under acidic conditions . Yield improvements may involve stoichiometric adjustments or microwave-assisted synthesis.
Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H, C) confirms substituent positions and ring structure. Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and amino (N-H) stretches. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography provides definitive proof of stereochemistry and crystal packing, as seen in analogous dihydropyrimidinones .
Q. How does the dimethylamino group influence the compound’s solubility and reactivity in polar solvents?
- The dimethylamino group enhances solubility in polar solvents (e.g., DMF, ethanol) due to its electron-donating nature, which increases polarity. It also acts as a weak base, influencing reactivity in nucleophilic substitutions or hydrogen-bonding interactions. Comparative studies with ethyl 4-(dimethylamino) benzoate suggest higher reactivity in polymerization reactions due to amine functionality .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity observed in the functionalization of the pyrimidine ring?
- Regioselectivity is governed by electronic and steric factors. The dimethylamino group at position 2 directs electrophilic attacks to the electron-deficient positions (e.g., C5), while the ethyl group at C4 sterically hinders substitution at adjacent sites. Computational studies (e.g., DFT calculations) can map electron density distribution to predict reactive sites .
Q. How do structural modifications (e.g., substituent variation) affect the compound’s biological or material science applications?
- Substituents like trifluoromethyl or cyano groups (as in related pyrimidines) enhance thermal stability and bioactivity. For example, ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate exhibits improved antibacterial properties, while 4-cyanophenyl derivatives show potential in calcium channel modulation . Structure-activity relationship (SAR) studies are critical for tailoring applications.
Q. What role does hydrogen bonding play in the crystal packing and physicochemical properties of this compound?
- X-ray diffraction data for analogous compounds reveal intermolecular N–H⋯O and N–H⋯S hydrogen bonds, forming 3D networks that enhance thermal stability. Disordered ethyl groups in crystal lattices (occupancy ~0.7:0.3) may affect melting points and solubility .
Data Contradictions and Resolution
Q. Discrepancies in reported reactivity of dimethylamino-substituted pyrimidines: How can experimental variables reconcile these differences?
- Studies comparing ethyl 4-(dimethylamino) benzoate and 2-(dimethylamino) ethyl methacrylate show conflicting reactivity in polymerization. Resolution lies in initiator choice (e.g., diphenyliodonium hexafluorophosphate increases conversion rates in methacrylate systems) and amine concentration ratios (1:2 vs. 1:1 CQ/amine) .
Methodological Recommendations
Q. What advanced computational tools are suitable for predicting the compound’s interaction with biological targets?
- Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model binding to enzymes like acetylcholinesterase. For example, pyrimidine-5-carboxamide derivatives were optimized using kinetic studies and docking to identify key residues (e.g., Trp286, Tyr337) for inhibitor design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
